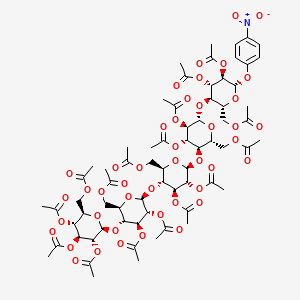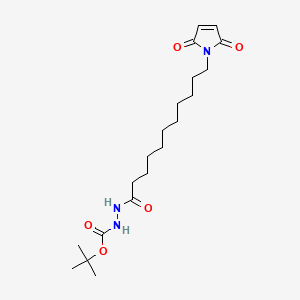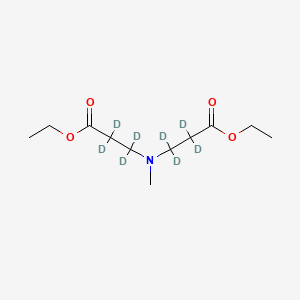
p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate
Vue d'ensemble
Description
P-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate is a chemical compound that has been widely used in scientific research. It is a complex carbohydrate that has been synthesized in the laboratory for various purposes.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate can be achieved through the enzymatic glycosylation of cellobiose with p-nitrophenyl-α-D-glucopyranoside, followed by acetylation with acetic anhydride.
Starting Materials
Cellobiose, p-nitrophenyl-α-D-glucopyranoside, Acetic anhydride, Enzyme for glycosylation
Reaction
Cellobiose is reacted with p-nitrophenyl-α-D-glucopyranoside in the presence of an enzyme for glycosylation to form p-Nitrophenyl |A-D-Cellopentaoside., The resulting p-Nitrophenyl |A-D-Cellopentaoside is then acetylated with acetic anhydride to form p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate., The reaction mixture is purified using column chromatography to isolate the final product.
Mécanisme D'action
P-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate is hydrolyzed by specific enzymes, resulting in the release of p-nitrophenol. The rate of hydrolysis is dependent on the concentration of the enzyme and the substrate. The hydrolysis reaction can be monitored using various techniques such as UV spectroscopy.
Effets Biochimiques Et Physiologiques
P-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate has no known biochemical or physiological effects. It is a non-toxic compound that is used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate in lab experiments is its stability. It is a stable compound that can be stored for long periods without degradation. Additionally, it is a well-characterized compound that can be easily synthesized in the laboratory. However, one of the main limitations of using p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate is its cost. It is a relatively expensive compound that may not be accessible to all researchers.
Orientations Futures
There are several future directions for the research of p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate. One of the main directions is the development of new synthetic methods that are more cost-effective and environmentally friendly. Additionally, there is a need for the development of new applications for p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate in the field of glycoscience. Finally, there is a need for further research on the mechanism of action and the biochemical and physiological effects of p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate.
Conclusion:
p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate is a complex carbohydrate that has been widely used in scientific research. It is a stable and well-characterized compound that is used as a substrate in enzymatic assays and as a model substrate for the study of carbohydrate metabolism and glycosidase enzymes. While it has no known biochemical or physiological effects, it is a valuable tool for scientific research. There is a need for further research on the synthesis, mechanism of action, and future applications of p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate.
Applications De Recherche Scientifique
P-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate is used in various scientific research applications. It is used as a substrate in enzymatic assays for the detection and quantification of specific enzymes. It is also used as a model substrate for the study of carbohydrate metabolism and glycosidase enzymes. Additionally, it is used as a tool for the synthesis of other complex carbohydrates.
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxyoxan-3-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H87NO44/c1-26(70)88-21-44-49(93-31(6)75)54(94-32(7)76)60(100-38(13)82)65(106-44)111-51-46(23-90-28(3)72)108-67(62(102-40(15)84)56(51)96-34(9)78)113-53-48(25-92-30(5)74)109-68(63(103-41(16)85)58(53)98-36(11)80)112-52-47(24-91-29(4)73)107-66(61(101-39(14)83)57(52)97-35(10)79)110-50-45(22-89-27(2)71)105-64(59(99-37(12)81)55(50)95-33(8)77)104-43-19-17-42(18-20-43)69(86)87/h17-20,44-68H,21-25H2,1-16H3/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54+,55+,56+,57+,58+,59-,60-,61-,62-,63-,64-,65+,66+,67+,68+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVPOJIHBJOYNS-MOCYDJOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H87NO44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745397 | |
| Record name | 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1622.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl b-D-cellopentaoside hexadecaacetate | |
CAS RN |
129411-66-1 | |
| Record name | 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B562417.png)









![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)

